molecular formula C14H16ClN3O4S B1608823 3-[[(4-Chlorophenyl)sulfonyl](2-furylmethyl)amino]-N-hydroxypropanimidamide CAS No. 499769-99-2

3-[[(4-Chlorophenyl)sulfonyl](2-furylmethyl)amino]-N-hydroxypropanimidamide

Cat. No.: B1608823
CAS No.: 499769-99-2
M. Wt: 357.8 g/mol
InChI Key: ZXRCECHMLMHINO-UHFFFAOYSA-N
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Description

The compound “3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide” is a chemical building block . It has a molecular formula of C14H16ClN3O4S and a molecular weight of 357.816 . It is available for research use .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H16ClN3O4S . Unfortunately, the specific structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 357.816 and a molecular formula of C14H16ClN3O4S . Unfortunately, other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Therapeutic Potential

  • Linear Synthesis of Therapeutic Agents

    A study focused on synthesizing compounds with a structure somewhat similar to the requested chemical, highlighting the process of creating potential therapeutic agents through a bi-step approach. These synthesized compounds showed considerable inhibitory activity against the α-glucosidase enzyme and were evaluated for hemolytic and cytotoxic profiles, suggesting their relevance in medical chemistry research for developing new medications (Muhammad Athar Abbasi et al., 2019).

  • Alzheimer's Disease Therapeutics

    Another study explored the synthesis of multifunctional amides starting from components structurally related to the compound . These amides exhibited moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential as new therapeutic agents for Alzheimer's disease. The study utilized enzyme inhibition activity, chemoinformatic properties, and molecular docking insights to underline the compounds' efficacy (Mubashir Hassan et al., 2018).

Antiviral Activity

  • Antiviral Sulfonamides: Research into 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides demonstrated the synthesis of new derivatives with specific anti-tobacco mosaic virus activity. This showcases the potential of sulfonamide compounds in antiviral applications, providing a pathway for developing treatments against plant viruses (Zhuo Chen et al., 2010).

Enzyme Inhibition for Cancer Therapy

  • Pro-apoptotic Sulfonamide Derivatives: A study synthesized compounds bearing the sulfonamide fragment, investigating their pro-apoptotic effects in cancer cells via activating p38/ERK phosphorylation. This highlights the role of sulfonamide derivatives in cancer therapy, through the activation of apoptotic genes which may lead to new cancer treatments (A. Cumaoğlu et al., 2015).

Fuel Cell Applications

  • Sulfonated Block Copolymers: Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications demonstrated the synthesis of materials with promising properties. These materials exhibited high proton conductivity and mechanical properties, showcasing the utility of sulfonamide-based compounds in enhancing fuel cell technologies (Byungchan Bae et al., 2009).

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S/c15-11-3-5-13(6-4-11)23(20,21)18(8-7-14(16)17-19)10-12-2-1-9-22-12/h1-6,9,19H,7-8,10H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRCECHMLMHINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CCC(=NO)N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383247
Record name 3-[[(4-chlorophenyl)sulfonyl](2-furylmethyl)amino]-N'-hydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-99-2
Record name 3-[[(4-chlorophenyl)sulfonyl](2-furylmethyl)amino]-N'-hydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[(4-Chlorophenyl)sulfonyl](2-furylmethyl)amino]-N-hydroxypropanimidamide
Reactant of Route 2
3-[[(4-Chlorophenyl)sulfonyl](2-furylmethyl)amino]-N-hydroxypropanimidamide

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